N-(4-methoxybenzyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Descripción
N-(4-Methoxybenzyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic heterocyclic compound featuring a fused pyrido-pyrrolo-pyrimidine core. Key structural elements include:
- A 1-(3-methoxypropyl) substituent at position 1, introducing a methoxy-terminated alkyl chain.
- A 9-methyl group at position 9, enhancing steric and electronic properties.
- An N-(4-methoxybenzyl) carboxamide group at position 2, providing aromatic and polar characteristics.
Propiedades
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4/c1-16-6-4-11-28-21(16)26-22-19(24(28)30)14-20(27(22)12-5-13-31-2)23(29)25-15-17-7-9-18(32-3)10-8-17/h4,6-11,14H,5,12-13,15H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUHYJQVVQUDHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)NCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(4-methoxybenzyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic compound with potential biological activities. This article reviews its pharmacological properties, focusing on anti-inflammatory effects and structure-activity relationships (SARs).
- Molecular Formula : C26H30N4O3
- Molecular Weight : 446.54 g/mol
- CAS Number : 900278-05-9
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including the compound . The biological activity is primarily attributed to the inhibition of key inflammatory mediators such as COX enzymes and nitric oxide synthase (iNOS).
- Mechanism of Action :
- The compound inhibits the expression of inflammatory mediators like prostaglandin E2 (PGE2) and nitric oxide (NO) by downregulating nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways .
- In vitro assays have shown that derivatives exhibit significant COX-1 and COX-2 inhibition, which are critical in the inflammatory response.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the chemical structure can enhance biological activity. For instance:
- Substituents such as methoxy groups on the benzyl ring improve anti-inflammatory potency.
- The presence of electron-donating groups has been associated with increased inhibitory activity against COX enzymes.
In Vitro Studies
A study evaluated various pyrimidine derivatives for their anti-inflammatory effects using COX inhibitor screening assays. The results indicated that certain derivatives displayed IC50 values comparable to established anti-inflammatory drugs like diclofenac and celecoxib.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 3b | 19.45 ± 0.07 | 42.1 ± 0.30 |
| 4b | 26.04 ± 0.36 | 31.4 ± 0.12 |
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
In Vivo Studies
In vivo experiments using carrageenan-induced paw edema models demonstrated that compounds derived from the pyrimidine scaffold exhibited significant reduction in edema comparable to indomethacin.
| Compound | ED50 (μM) |
|---|---|
| 7 | 11.60 |
| 8 | 8.23 |
| Indomethacin | 9.17 |
Comparación Con Compuestos Similares
Structural Variations and Substituent Effects
*Calculated based on structural similarity to analogs.
Key Observations:
Substituent Polarity: The N-(4-methoxybenzyl) group in the target compound introduces higher polarity compared to N-(4-methylbenzyl) (900896-60-8) or N-(2-phenylethyl) (900870-38-4) due to the electron-donating methoxy group. This may enhance solubility in polar solvents .
Steric Effects :
- The 9-methyl group in the target compound and analogs (e.g., 900870-38-4) increases steric hindrance, which could influence binding to biological targets or catalytic sites .
Synthetic Accessibility :
Physicochemical Properties
Density and pKa :
Only 900870-38-4 reports experimental- Density: 1.24 g/cm³ , suggesting moderate compactness.
- pKa: ~14.76 , indicating basicity influenced by the pyrimidine nitrogen and carboxamide group.
Molecular Weight :
The target compound (453.51 g/mol) is heavier than analogs like 900870-38-4 (418.49 g/mol) due to the additional oxygen atom in the methoxybenzyl group.
Spectral Data Consistency
highlights that analogs in this class exhibit consistent spectral features:
- 1H NMR : Signals for methoxy protons (~δ 3.2–3.8 ppm) and aromatic protons (~δ 6.5–8.0 ppm).
- 13C NMR : Peaks for carbonyl groups (~δ 160–170 ppm) and quaternary carbons in the fused ring system.
Notes and Limitations
- Biological Data: No activity or toxicity data are provided in the evidence, limiting functional comparisons.
- Experimental Gaps : Density, pKa, and solubility data are unreported for most analogs, necessitating further characterization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
